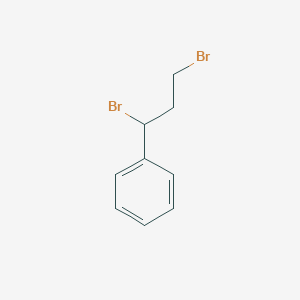

1,3-Dibromo-1-phenylpropane

Descripción general

Descripción

1,3-Dibromo-1-phenylpropane, also known as this compound, is a useful research compound. Its molecular formula is C9H10Br2 and its molecular weight is 277.98 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

DBPP is employed as a reagent in the synthesis of various pharmaceutical compounds. For instance, it has been used in the preparation of quinolinone derivatives, which are known for their potent biological activities, including selective inhibition of monoamine oxidase B (MAO-B) . These compounds have potential applications in treating neurological disorders such as Parkinson's disease.

Agrochemical Production

In agrochemistry, DBPP serves as an intermediate for synthesizing herbicides and pesticides. Its bromine atoms enhance the reactivity and specificity of the resulting agrochemicals, making them more effective against target pests while minimizing environmental impact .

Organic Synthesis Reactions

DBPP is utilized in various organic synthesis reactions, including:

- Elimination Reactions: It can be transformed into terminal alkynes through elimination reactions, which are crucial for developing more complex organic molecules .

- Dye and Perfume Manufacturing: The compound acts as a precursor in the manufacture of dyes and fragrances due to its ability to undergo electrophilic aromatic substitution .

Case Studies

Case Study 1: Antibacterial Agents Development

A recent study focused on using DBPP to synthesize MraY natural inhibitors, which exhibit antibacterial properties. The synthesis involved multiple steps where DBPP acted as a key intermediate, showcasing its relevance in developing new antibiotics .

Case Study 2: Synthesis of Quinolinone Derivatives

Another research project highlighted the use of DBPP in synthesizing quinolinone derivatives. The study demonstrated that these derivatives not only possess MAO-B inhibitory activity but also show promise in treating mood disorders . The detailed synthetic pathway included the bromination of phenylpropane derivatives to yield DBPP before further transformations.

Propiedades

Número CAS |

17714-42-0 |

|---|---|

Fórmula molecular |

C9H10Br2 |

Peso molecular |

277.98 g/mol |

Nombre IUPAC |

1,3-dibromopropylbenzene |

InChI |

InChI=1S/C9H10Br2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

Clave InChI |

RSAHLRQANLPURU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CCBr)Br |

SMILES canónico |

C1=CC=C(C=C1)C(CCBr)Br |

Sinónimos |

1,3-Dibromo-1-phenylpropane |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.